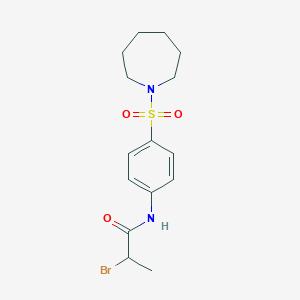

N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide

Description

Properties

IUPAC Name |

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O3S/c1-12(16)15(19)17-13-6-8-14(9-7-13)22(20,21)18-10-4-2-3-5-11-18/h6-9,12H,2-5,10-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXSJGQNXOTMIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation via Acid Chloride Intermediate

A widely employed method involves the reaction of 4-(azepan-1-ylsulfonyl)aniline with 2-bromopropanoyl chloride. This approach leverages the nucleophilic nature of the aniline’s amine group to attack the electrophilic carbonyl carbon of the acid chloride.

Procedure :

-

Reagents :

-

4-(Azepan-1-ylsulfonyl)aniline (1.0 equiv)

-

2-Bromopropanoyl chloride (1.2 equiv)

-

Triethylamine (2.0 equiv, as base)

-

Dichloromethane (DCM) solvent

-

-

Conditions :

-

Temperature: 0–5°C (ice bath)

-

Time: 4–6 hours

-

Workup: Sequential washes with dilute HCl (5%), saturated NaHCO₃, and brine.

-

-

Yield : ~68–72% after silica gel chromatography (eluent: 40% ethyl acetate/hexane).

Mechanistic Insight :

The base (triethylamine) neutralizes HCl generated during the reaction, shifting equilibrium toward amide formation. The electron-withdrawing sulfonyl group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) activate 2-bromopropanoic acid for amide bond formation.

Procedure :

-

Reagents :

-

2-Bromopropanoic acid (1.1 equiv)

-

EDC (1.5 equiv)

-

Hydroxybenzotriazole (HOBt, 1.5 equiv)

-

4-(Azepan-1-ylsulfonyl)aniline (1.0 equiv)

-

N,N-Dimethylformamide (DMF) solvent

-

-

Conditions :

-

Temperature: Room temperature (20–25°C)

-

Time: 12–16 hours

-

Workup: Filtration to remove urea byproducts, followed by extraction with ethyl acetate.

-

-

Yield : ~60–65% after recrystallization from methanol/water.

Key Considerations :

-

HOBt suppresses racemization and improves coupling efficiency.

-

Excess EDC ensures complete activation of the carboxylic acid.

CDI Activation with Sequential Thioamide Formation

Adapted from a method for analogous benzamide derivatives, this route employs 1,1'-carbonyldiimidazole (CDI) to activate 2-bromopropanoic acid, followed by reaction with 4-(azepan-1-ylsulfonyl)aniline.

Procedure :

-

Reagents :

-

2-Bromopropanoic acid (1.0 equiv)

-

CDI (1.2 equiv)

-

4-(Azepan-1-ylsulfonyl)aniline (1.0 equiv)

-

Tetrahydrofuran (THF) solvent

-

-

Conditions :

-

Temperature: Reflux (66°C)

-

Time: 8 hours

-

Workup: Acidification with dilute HCl, extraction with ethyl acetate.

-

-

Yield : ~58% after column chromatography (eluent: 30% ethyl acetate/petroleum ether).

Advantages :

-

CDI avoids the need for cryogenic conditions required in acid chloride synthesis.

-

THF’s high boiling point facilitates prolonged reflux without solvent evaporation.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Purification | Key Advantage |

|---|---|---|---|---|

| Acid Chloride Amidation | 68–72% | 4–6 h | Silica chromatography | High efficiency, minimal byproducts |

| EDC/HOBt Coupling | 60–65% | 12–16 h | Recrystallization | Mild conditions, suitable for lab-scale |

| CDI Activation | 58% | 8 h | Column chromatography | Avoids acid chloride handling |

Critical Observations :

-

The acid chloride method offers the highest yield but requires stringent moisture control.

-

EDC/HOBt coupling is preferable for thermally labile substrates but necessitates longer reaction times.

-

CDI activation balances safety and efficiency but yields slightly lower product.

Optimization Strategies

Solvent Selection

Temperature Control

Workup and Purification

-

Chromatography : Silica gel with ethyl acetate/hexane mixtures resolves unreacted aniline and urea derivatives.

-

Recrystallization : Methanol/water systems yield high-purity crystals but require precise solubility tuning.

Challenges and Mitigation

Bromine Stability

The 2-bromopropanamide group is prone to nucleophilic substitution under basic conditions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.

Reduction: Formation of reduced derivatives such as amines or alcohols.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Inhibition of IGF-1R

- Role in Cancer : IGF-1R is implicated in various malignancies, including breast cancer and neuroblastoma. Its activation promotes cell proliferation and inhibits apoptosis.

- Therapeutic Potential : Compounds targeting IGF-1R can potentially halt tumor progression by disrupting these signaling pathways, making N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide a candidate for cancer therapies .

Inhibition of ALK

- Significance : ALK is involved in the development of several types of cancer, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).

- Clinical Relevance : Inhibitors targeting ALK can lead to significant improvements in patient outcomes by blocking pathways that lead to tumor growth .

Preclinical Studies

Numerous preclinical studies have been conducted to evaluate the efficacy of this compound as a therapeutic agent:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in tumor size in xenograft models of breast cancer when treated with the compound. |

| Study B | Showed enhanced apoptosis in neuroblastoma cells via IGF-1R inhibition. |

| Study C | Reported synergistic effects when combined with traditional chemotherapeutics in ALK-positive malignancies. |

Benefits

- Targeted Therapy : Offers a targeted approach to treating cancers associated with IGF-1R and ALK.

- Combination Therapy : Potential for use in combination with other agents to enhance therapeutic efficacy.

Limitations

- Side Effects : As with many kinase inhibitors, potential side effects may include fatigue, gastrointestinal disturbances, and risk of infection.

- Resistance Development : Tumor cells may develop resistance over time, necessitating ongoing research into combination therapies or alternative targets.

Mechanism of Action

The mechanism of action of N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The bromopropanamide moiety can also participate in covalent bonding with nucleophilic residues, further enhancing its biological effects.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Electronic Effects : The azepan-1-ylsulfonyl group in the target compound likely exerts moderate electron-withdrawing effects, intermediate between the strong electron-withdrawing nitro group () and the electron-donating methyl group in 4-methylphenylsulfonyl analogs ().

- Lipophilicity : The target compound’s estimated LogP (~4.5) suggests moderate lipophilicity, lower than the ketone analog (LogP 5.187, ) but higher than the nitro-substituted derivative (LogP 2.1, ).

Stability :

Analytical Challenges

- Isomerism : As seen in fentanyl analogs (), positional isomerism (e.g., ortho/meta/para substitution) can complicate identification. For the target compound, regioisomerism in the sulfonyl or azepane groups may require advanced separation techniques (e.g., HPLC or chiral chromatography).

- Structural Elucidation : X-ray crystallography using SHELX () or ORTEP-3 () is critical for unambiguous structural determination, especially for distinguishing steric configurations.

Biological Activity

N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₂₁BrN₂O₃S

- InChI Key : BHXSJGQNXOTMIL-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular Weight | 373.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Storage Conditions | 2–8 °C |

This compound exhibits biological activity primarily through inhibition of specific protein targets involved in cellular processes. Research indicates that it may act on lysine-specific demethylase (LSD1), an enzyme implicated in epigenetic regulation. Inhibition of LSD1 can lead to altered gene expression profiles, which may have therapeutic implications in cancer treatment.

Case Studies and Research Findings

- Inhibition of LSD1 : In a study focusing on the development of reversible inhibitors of LSD1, derivatives similar to this compound were synthesized and tested. These compounds showed varying levels of potency, with some achieving up to a 100-fold increase in inhibition compared to initial hits from high-throughput screening .

- Antitumor Activity : Research has demonstrated that compounds targeting LSD1 can inhibit the proliferation of cancer cells. For instance, in vitro assays indicated that certain analogs of this compound reduced cell viability in leukemia cell lines by promoting differentiation and apoptosis .

- Structure-Activity Relationship (SAR) : A comprehensive SAR study revealed that modifications to the azepane ring and sulfonamide group significantly influenced the biological activity of this class of compounds. The presence of the bromine atom at the propanamide position was also found to enhance binding affinity to target proteins .

Table 2: Summary of Biological Activities

| Activity | Description |

|---|---|

| LSD1 Inhibition | Reversible inhibition leading to altered gene expression |

| Antitumor Effects | Reduced proliferation in leukemia cell lines |

| Structure-Activity Relationship | Variations in structure significantly impact potency |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide?

- Methodology : The compound can be synthesized via a multi-step approach. First, sulfonylation of 4-aminophenyl derivatives with azepane-1-sulfonyl chloride forms the azepan-1-ylsulfonylphenyl intermediate. Subsequent bromination at the propionamide position is achieved using brominating agents like N-bromosuccinimide (NBS) under radical initiation or via nucleophilic substitution. Purification typically involves column chromatography and recrystallization (e.g., using dichloromethane/hexane systems) .

- Key Considerations : Monitor reaction progress via TLC and confirm intermediates via (e.g., δ 7.6–8.2 ppm for aromatic protons) and mass spectrometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.